2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile
Description
This compound features a quinoxaline core substituted at position 3 with a 4-ethylpiperazinyl group and at position 2 with a thiophene-2-sulfonyl moiety linked to an acetonitrile group.
Properties
IUPAC Name |
2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-2-thiophen-2-ylsulfonylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-2-24-9-11-25(12-10-24)20-19(22-15-6-3-4-7-16(15)23-20)17(14-21)29(26,27)18-8-5-13-28-18/h3-8,13,17H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJZVCBMZSHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity, supported by research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves several key steps:
- Formation of the Quinoxaline Core : This is achieved by condensing o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
- Introduction of the Piperazine Ring : The quinoxaline intermediate reacts with 4-ethylpiperazine in the presence of a base.
- Attachment of the Thiophenesulfonyl Group : The final step involves reacting the intermediate with thiophenesulfonyl chloride.
These synthetic routes are crucial for obtaining a pure product suitable for biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit pathways such as phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cancer cell proliferation and survival. The quinoxaline core may intercalate with DNA or inhibit protein kinases, impacting cell signaling pathways critical for tumor growth .
- Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline exhibit antitumor properties by targeting specific kinases involved in cancer progression. This compound's unique structure may enhance its binding affinity to these targets compared to other similar compounds .
Biological Activity Studies
Research findings indicate that this compound exhibits various biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | PI3K inhibition | |
| Enzyme Inhibition | Kinase inhibition | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of quinoxaline derivatives on human cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction. The compound's mechanism involved disrupting critical signaling pathways necessary for cancer cell survival .
- Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and quinoxaline moieties significantly influenced their inhibitory potency against specific kinases. This suggests that fine-tuning these structures can enhance therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Quinoxaline vs. Thiazole Cores: The target compound’s quinoxaline core (aromatic, planar) contrasts with thiazole-based analogs (e.g., ), which may reduce π-π stacking interactions but enhance solubility.
The thiophene sulfonyl group enhances electronegativity and metabolic stability compared to phenyl or methoxy substituents in analogs .
Molecular Weight : The target compound’s higher molecular weight (~452.5 vs. 214–373 g/mol in analogs) may impact bioavailability, necessitating formulation optimization .
Computational and Experimental Insights
- Similarity Analysis: Structural similarity metrics (e.g., Tanimoto coefficient) highlight ~40–60% overlap with quinoxaline and piperazine analogs, aligning with the "similar property principle" for drug discovery .
- CMC Determination : Methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds ) could be adapted to study the target compound’s critical micelle concentration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
